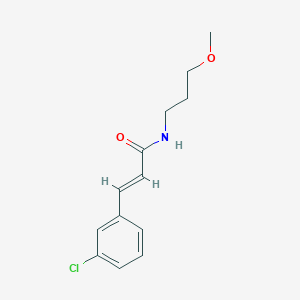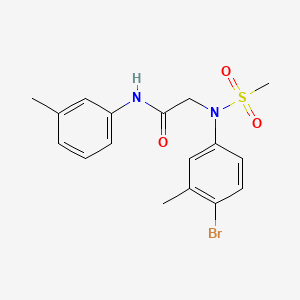
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide
Descripción general
Descripción
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is a chemical compound that belongs to the acrylamide family. This compound is widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide involves the covalent modification of cysteine residues in proteins and enzymes. This modification can lead to changes in the activity and function of these biomolecules. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide can inhibit the activity of specific enzymes, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide depend on the specific protein or enzyme being targeted. In general, this compound can lead to changes in protein function, enzyme activity, and cellular processes. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide can induce cell death in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its ability to selectively modify specific proteins and enzymes. This allows researchers to study the function of these biomolecules in a controlled manner. Additionally, the simple synthesis method and availability of this compound make it a popular choice for researchers. However, one limitation of using 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is its potential toxicity to cells and tissues. Careful experimental design and dosing are necessary to minimize the risk of toxicity.
Direcciones Futuras
There are several future directions for research involving 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide. One direction is to investigate the effects of this compound on specific signaling pathways and cellular processes. Additionally, researchers can explore the use of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide as a tool to study the effects of various drugs on cells and tissues. Finally, the development of new synthesis methods and modifications to the structure of this compound can lead to new applications and insights into its mechanism of action.
In conclusion, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is a versatile compound that is widely used in scientific research. Its ability to selectively modify specific proteins and enzymes makes it a valuable tool for studying the function of these biomolecules. However, careful experimental design and dosing are necessary to minimize the risk of toxicity. Future research directions include investigating the effects of this compound on specific signaling pathways and cellular processes, exploring its use as a tool to study the effects of various drugs, and developing new synthesis methods and modifications to the structure of this compound.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is used in various scientific research applications. This compound is widely used as a tool to study the function of proteins and enzymes. It is also used to investigate the role of specific signaling pathways in various biological processes. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is used to study the effects of various drugs on cells and tissues.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-3-8-15-13(16)7-6-11-4-2-5-12(14)10-11/h2,4-7,10H,3,8-9H2,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUVMHEQPENRU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)
![5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4674180.png)
![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)

![8,9-dimethyl-2-phenyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674207.png)
![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)


![N-(4-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4674228.png)